Cas no 63936-56-1 (Benzene,1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)-)

63936-56-1 structure
Productnaam:Benzene,1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)-
Benzene,1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)-
- 1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromophenoxy)benzene
- Benzene, pentabromo(tetrabromophenoxy)-
- Nonabromodiphenyl ether
- Nonabromodiphenyl oxide
- Nonabromophenoxybenzene
- Pentabromo(tetrabromophenoxy)benzene
- pentabromo(tetrabromophenoxy)-benzen
- nonabromodiphenyl ether, mixed isomers
- BENZENE,1,2,3,4,5-PENTABROMO-6-(2,3,4,5-TETRABROMOPHENOXY)-
- 2O56GK0P1R
- 63936-56-1
- NS00007424
- SCHEMBL752753
- EINECS 264-565-7
- Q27255198
- NONABROMODIPHENYLETHER
- PBDE 206
- Benzene, 1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)-
- PBDE 206 50 microg/mL in Toluene
- UNII-7P4MPX8QTZ
- BDE206
- PBDE No. 206
- 63387-28-0
- BDE-206
- CYRHBNRLQMLULE-UHFFFAOYSA-N
- 7P4MPX8QTZ
- Benzene, 1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenoxy)-
- DTXSID30881107
- UNII-2O56GK0P1R
- BDE 206
- 2,2',3,3',4,4',5,5',6-nonabromodiphenyl ether
-
- Inchi: 1S/C12HBr9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H
- InChI-sleutel: CYRHBNRLQMLULE-UHFFFAOYSA-N
- LACHT: C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Berekende eigenschappen
- Exacte massa: 871.26743
- Monoisotopische massa: 871.268
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 370
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 9.2A^2
- XLogP3: 9.7
Experimentele eigenschappen
- Dichtheid: 2.879
- Kookpunt: 557.9°C at 760 mmHg
- Vlampunt: 235°C
- Brekindex: 1.729
- PSA: 9.23
Benzene,1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)- Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN 3152
- Gevaarsniveau:9
- Gevaarklasse:9
- Verpakkingsgroep:II
- PackingGroup:II
Benzene,1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)- Gerelateerde literatuur
-
Ruud J. B. Peters,Henry Beeltje,Rob J. van Delft J. Environ. Monit. 2008 10 760
-
Robert F. Swarthout,Jr.,John R. Kucklick,W. Clay Davis J. Anal. At. Spectrom. 2008 23 1575
63936-56-1 (Benzene,1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)-) Gerelateerde producten
- 305848-89-9(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-(2-hydroxycyclohexyl)octanamide)
- 1396807-91-2(1-4-chloro-3-(trifluoromethyl)phenyl-3-2-(morpholin-4-yl)pyrimidin-5-ylurea)
- 2138332-15-5(Ethyl 2,2-difluoro-3-{[(propan-2-ylidene)amino]oxy}propanoate)
- 86688-08-6(1,1'-Binaphthalene, 2,2'-dibromo-, (1R)-)
- 1713241-54-3((E)-1-(5-methylfuran-2-yl)-3-thiophen-2-ylprop-2-en-1-one)
- 1806263-54-6(3-Hydroxy-2-nitro-6-(trifluoromethoxy)pyridine-5-sulfonyl chloride)
- 1891994-61-8(3-Bromo-2,4-dimethoxybenzonitrile)
- 1782082-87-4(Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate)
- 1095907-63-3(phenyl 4-bromo-3-methylbenzene-1-sulfonate)
- 2680801-35-6(3-methyl-4-[(prop-2-en-1-yloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid)
Aanbevolen leveranciers
pengshengyue
Goudlid
CN Leverancier
Bulk

Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie

Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
CN Leverancier
Bulk